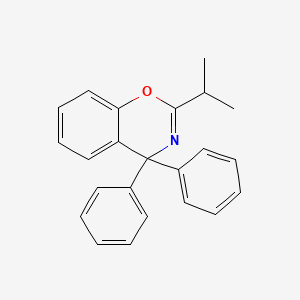
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is a piperazine derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems.
Biochemical and Physiological Effects:
Studies have shown that the compound affects various biochemical and physiological processes in the body. Some of the effects include:
1. Increased levels of serotonin, dopamine, and norepinephrine in the brain.
2. Modulation of the HPA axis, which plays a role in stress response.
3. Inhibition of the reuptake of serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate has several advantages and limitations for lab experiments. Some of the advantages include:
1. The compound exhibits a unique combination of pharmacological properties, making it a promising candidate for further research.
2. The compound is relatively easy to synthesize, making it readily available for research purposes.
Some of the limitations include:
1. The exact mechanism of action of the compound is not fully understood, making it difficult to design experiments to study its effects.
2. The compound has not been extensively studied in humans, making it difficult to extrapolate its effects to humans.
Orientations Futures
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate has several potential future directions for research. Some of the areas of research include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Studies to determine the efficacy and safety of the compound in humans.
3. Studies to investigate the potential use of the compound in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
4. Studies to investigate the potential use of the compound as an analgesic in the management of chronic pain.
In conclusion, this compound is a promising compound that exhibits a unique combination of pharmacological properties. Further research is needed to fully understand its mechanism of action and determine its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate involves the reaction of 3-chlorobenzoyl chloride with 4-(3-methylcyclohexyl)piperazine in the presence of a base such as triethylamine. The resulting compound is then treated with oxalic acid to form the oxalate salt.
Applications De Recherche Scientifique
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas of research include:
1. Antidepressant: Studies have shown that the compound exhibits antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression.
2. Antinociceptive: The compound has been found to possess antinociceptive properties, which could be useful in the management of pain.
3. Anxiolytic: The compound has also been shown to exhibit anxiolytic-like effects, indicating its potential use in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O.C2H2O4/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15;3-1(4)2(5)6/h3,5-6,13-14,17H,2,4,7-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSTVJXRKJKXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B4919983.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-(2-thienyl)acetamide](/img/structure/B4919991.png)
![3-[1-(2,3,4-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B4919994.png)
![4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B4919999.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine](/img/structure/B4920009.png)
![5-bromo-2-chloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B4920013.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-pyridinylthio)ethyl]acrylamide](/img/structure/B4920015.png)

![N-(4-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4920024.png)
![6-amino-4-(4-bromo-5-methyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4920036.png)
![methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4920043.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4920064.png)
![1-[2-(3-methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B4920074.png)
